3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 4,4-dimethylpiperidine with 2,2-difluoropropan-1-amine under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The piperidine ring can form strong interactions with biological receptors, leading to various pharmacological effects. The compound may act on specific pathways, modulating the activity of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can be compared with other piperidine derivatives, such as:
4-(4,4-Dimethylpiperidin-1-yl)-3-iodobenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Piperidin-4-ol derivatives: These compounds are studied for their potential as CCR5 antagonists and have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific combination of the piperidine ring and difluoropropan-1-amine moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H20F2N2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-9(2)3-5-14(6-4-9)8-10(11,12)7-13/h3-8,13H2,1-2H3 |
InChI Key |
NQWRPYRZUUTBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC(CN)(F)F)C |
Origin of Product |
United States |
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